2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate is a chemical compound with the molecular formula C15H25NO4S and a molecular weight of 315.43 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidinone ring and a mercaptoundecanoate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate typically involves the reaction of 11-mercaptoundecanoic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the mercapto group and the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto group to a sulfonic acid group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups in the pyrrolidinone ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group results in the formation of sulfonic acid derivatives, while reduction of the carbonyl groups leads to the formation of alcohols or amines .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The pyrrolidinone ring can interact with various biological molecules, affecting their function and activity. These interactions are mediated through the formation of covalent and non-covalent bonds, leading to changes in the structure and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: This compound is similar in structure but contains an acrylate group instead of a mercaptoundecanoate group.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound contains a cyano group and is used in the synthesis of various heterocyclic compounds.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 11-mercaptoundecanoate is unique due to the presence of both the mercapto group and the pyrrolidinone ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 11-sulfanylundecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4S/c17-13-10-11-14(18)16(13)20-15(19)9-7-5-3-1-2-4-6-8-12-21/h21H,1-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXQEYQKZFROQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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